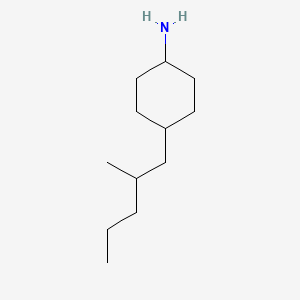![molecular formula C28H61N3 B13731165 1,2-Ethanediamine, N,N'-dioctyl-N-[2-(octylamino)ethyl]- CAS No. 16171-74-7](/img/structure/B13731165.png)
1,2-Ethanediamine, N,N'-dioctyl-N-[2-(octylamino)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Ethanediamine, N,N’-dioctyl-N-[2-(octylamino)ethyl]- is a chemical compound with the molecular formula C28H61N3. It is known for its unique structure, which includes two octyl groups and an octylaminoethyl group attached to an ethylenediamine backbone . This compound is used in various scientific and industrial applications due to its distinctive properties.
Métodos De Preparación
The synthesis of 1,2-Ethanediamine, N,N’-dioctyl-N-[2-(octylamino)ethyl]- typically involves a multi-step process:
Reaction of 1-octanol with 2-(octylamino)ethylamine: This step produces N,N’-di(octylamino)ethylamine.
Reaction with 1,2-dichloroethane: The N,N’-di(octylamino)ethylamine is then reacted with 1,2-dichloroethane to form the final product.
Análisis De Reacciones Químicas
1,2-Ethanediamine, N,N’-dioctyl-N-[2-(octylamino)ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, typically using reducing agents like hydrogen or hydrides.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Aplicaciones Científicas De Investigación
1,2-Ethanediamine, N,N’-dioctyl-N-[2-(octylamino)ethyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Ethanediamine, N,N’-dioctyl-N-[2-(octylamino)ethyl]- involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses .
Comparación Con Compuestos Similares
1,2-Ethanediamine, N,N’-dioctyl-N-[2-(octylamino)ethyl]- can be compared with other similar compounds, such as:
1,2-Ethanediamine, N,N-dimethyl-: This compound has two methyl groups instead of octyl groups, leading to different chemical properties and applications.
1,2-Ethanediamine, N,N-diethyl-: With two ethyl groups, this compound also exhibits distinct characteristics compared to the dioctyl derivative.
N,N-bis(2-aminoethyl)ethylenediamine: This compound has two aminoethyl groups, making it more reactive in certain chemical reactions.
The uniqueness of 1,2-Ethanediamine, N,N’-dioctyl-N-[2-(octylamino)ethyl]- lies in its long alkyl chains, which impart specific hydrophobic properties and influence its interactions with other molecules.
Propiedades
Número CAS |
16171-74-7 |
|---|---|
Fórmula molecular |
C28H61N3 |
Peso molecular |
439.8 g/mol |
Nombre IUPAC |
N,N'-dioctyl-N'-[2-(octylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C28H61N3/c1-4-7-10-13-16-19-22-29-24-27-31(26-21-18-15-12-9-6-3)28-25-30-23-20-17-14-11-8-5-2/h29-30H,4-28H2,1-3H3 |
Clave InChI |
RFINSRZFFYSEDU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCNCCN(CCCCCCCC)CCNCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


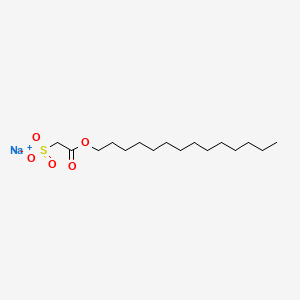

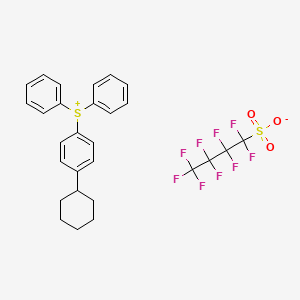


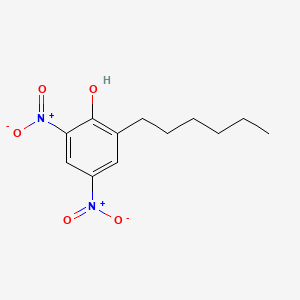
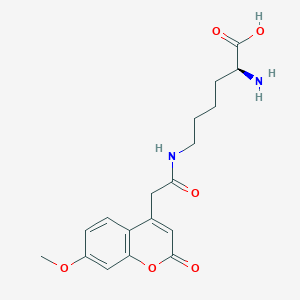
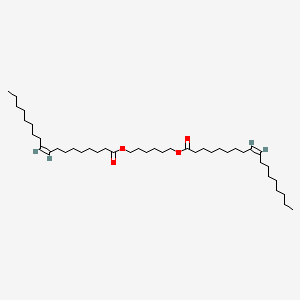
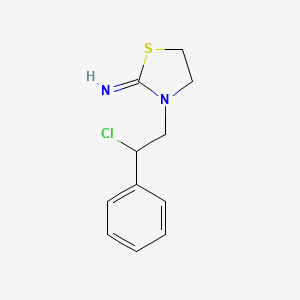

![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-6a-(hydroxymethyl)-10-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13731172.png)


